

Atto 680 NHS Ester Conjugation: An Application Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

[Get Quote](#)

Introduction

Atto 680 is a fluorescent dye belonging to a new generation of labels designed for high-sensitivity applications in the life sciences, including protein, DNA, and RNA labeling.^[1] Key characteristics of Atto 680 include strong absorption, high fluorescence quantum yield, and excellent photostability.^{[1][2][3]} The N-hydroxysuccinimide (NHS) ester of Atto 680 is a widely used derivative that facilitates the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues in proteins, to form a stable amide bond. This application note provides a detailed, step-by-step guide for the successful conjugation of **Atto 680 NHS ester** to proteins and other amine-containing biomolecules, aimed at researchers, scientists, and drug development professionals.

Chemical Properties of Atto 680 NHS Ester

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which is maintained after conjugation.^[1] Its fluorescence is efficiently quenched by electron donors like guanine and tryptophan.^[1] A summary of its key properties is provided in the table below.

Property	Value
Molecular Weight (MW)	828 g/mol
Absorption Maximum (λ_{abs})	681 nm
Molar Extinction Coefficient (ϵ_{max})	$1.25 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$
Fluorescence Emission Maximum (λ_{fl})	698 nm
Fluorescence Quantum Yield (η_{fl})	30%
Fluorescence Lifetime (t_{fl})	1.7 ns
Correction Factor (CF260)	0.30
Correction Factor (CF280)	0.17
The optical data corresponds to the carboxy derivative in an aqueous solution. [1]	

Experimental Protocols

This section outlines the necessary materials and step-by-step procedures for the conjugation of **Atto 680 NHS ester** to proteins.

Materials and Reagents

- **Atto 680 NHS ester**
- Protein or other amine-containing biomolecule
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a phosphate buffer of pH 8.0-9.0 can be used.[\[4\]](#)[\[5\]](#)
- Purification/Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol 1: Protein Preparation

- Dissolve the protein in the reaction buffer at a concentration of 2 mg/mL.[\[1\]](#) Concentrations below this may decrease labeling efficiency.[\[1\]](#)
- Ensure the protein solution is free of any amine-containing substances such as Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS ester.[\[1\]](#)
[\[5\]](#)
- If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.[\[1\]](#)

Protocol 2: Atto 680 NHS Ester Stock Solution Preparation

- Immediately before use, dissolve the **Atto 680 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[\[1\]](#)
- This solution should always be prepared fresh for each conjugation reaction.[\[1\]](#)

Protocol 3: Conjugation Reaction

- The optimal dye-to-protein molar ratio for conjugation can vary depending on the protein and the desired degree of labeling. It is recommended to test a range of molar excess of the dye to the protein (e.g., 2 to 20-fold) to determine the optimal ratio for your specific application.
- As a starting point, a twofold molar excess of the reactive dye can be added to the protein solution to achieve a dye-to-protein ratio of 1-2.[\[1\]](#)
- Add the calculated amount of the **Atto 680 NHS ester** stock solution to the protein solution while gently stirring.
- Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring, protected from light.[\[1\]](#)

Protocol 4: Purification of the Conjugate

- The labeled protein can be separated from unreacted dye using gel permeation chromatography (e.g., a Sephadex G-25 column).[1]
- The column should have a diameter of at least 1 cm and a length of 12 cm and be equilibrated with PBS (pH 7.2).[1]
- Load the reaction mixture onto the column and elute with PBS.
- The first colored band to elute is the labeled protein, while the second, slower-moving band is the free, unreacted dye.
- Collect the fractions containing the labeled protein.

Protocol 5: Storage of the Conjugate

In general, protein conjugates should be stored under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to divide the conjugate into aliquots and freeze at -20°C to avoid repeated freeze-thaw cycles. Always protect the conjugate from light.[4]

Characterization of the Conjugate

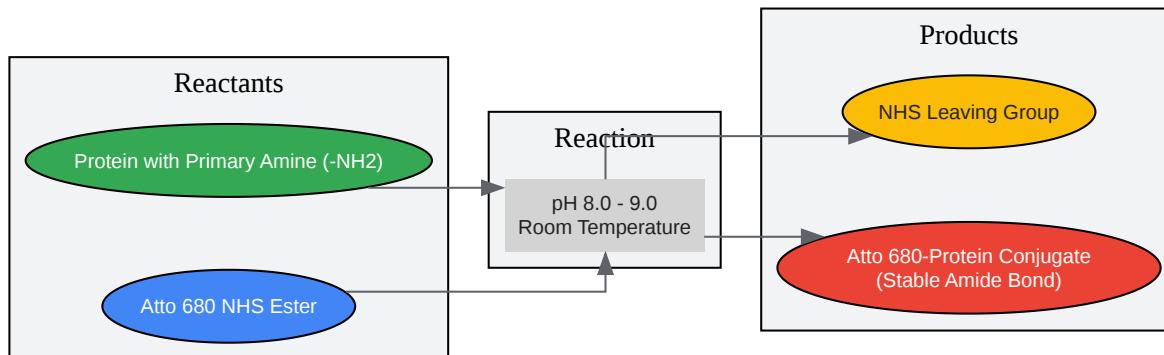
Protocol 6: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 681 nm (for Atto 680).

- Measure the absorbance of the conjugate solution at 280 nm (A280) and 681 nm (A681).
- Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = $A681 / (\epsilon_{\text{dye}} \times \text{path length})$
 - $\epsilon_{\text{dye}} = 125,000 \text{ M}^{-1} \text{ cm}^{-1}$
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Concentration of Protein (M) = $[A280 - (A681 \times CF280)] / (\epsilon_{\text{protein}} \times \text{path length})$

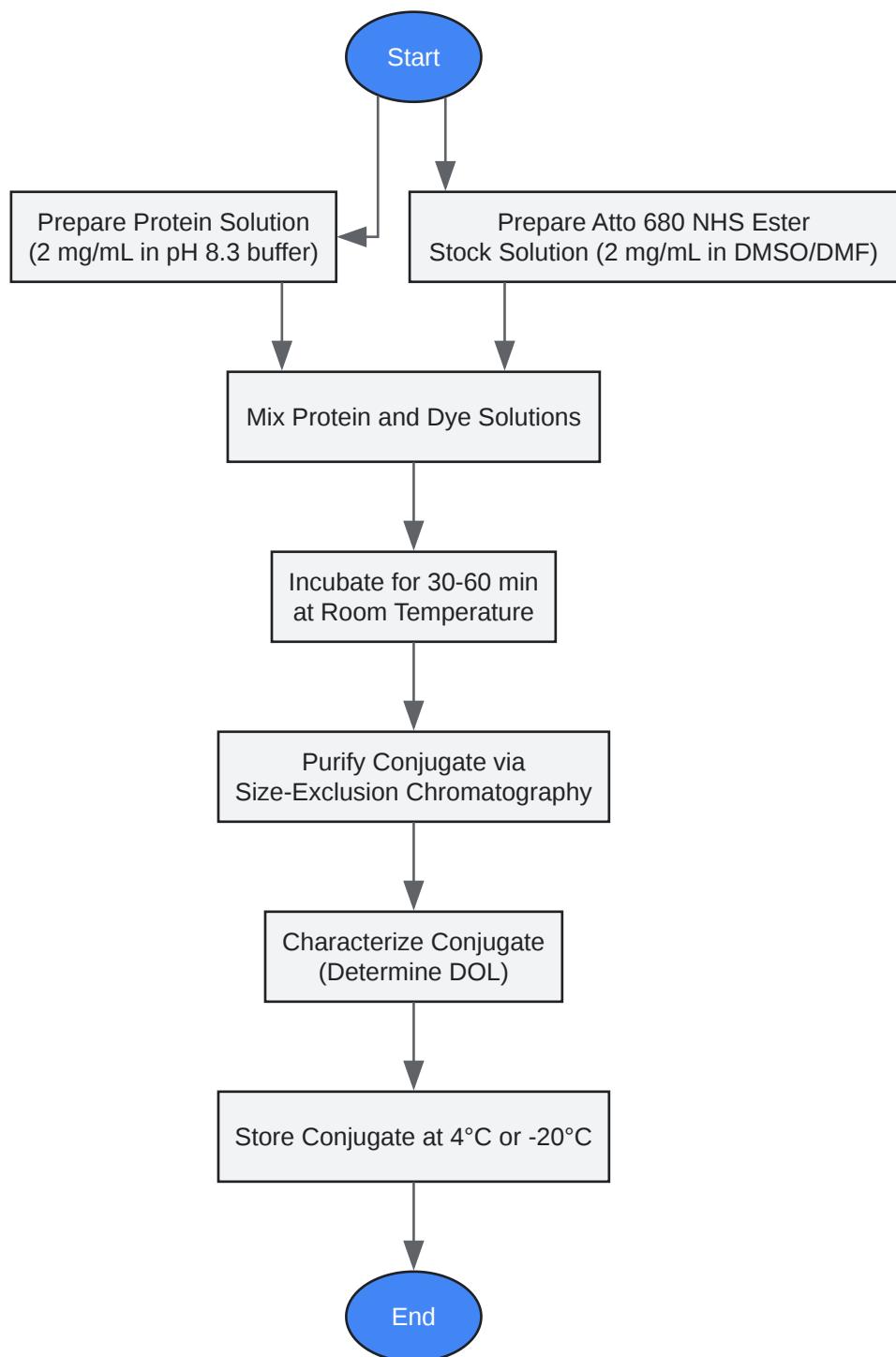
- $CF_{280} = 0.17$
- $\epsilon_{protein}$ is the molar extinction coefficient of your protein at 280 nm.
- Calculate the DOL: $DOL = \text{Concentration of Dye} / \text{Concentration of Protein}$

Data Presentation


The following table provides illustrative data on how the molar excess of **Atto 680 NHS ester** can influence the final Degree of Labeling (DOL) for a typical IgG antibody (MW ~150 kDa). This data is for demonstration purposes, and optimal ratios should be determined empirically for each specific protein.

Molar Excess of Dye	Incubation Time (min)	Degree of Labeling (DOL)
2x	60	1.5 - 2.5
5x	60	3.0 - 5.0
10x	60	5.0 - 8.0
20x	60	8.0 - 12.0

Visualizations


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction of **Atto 680 NHS ester** with a primary amine and the general experimental workflow for protein conjugation.

[Click to download full resolution via product page](#)

Caption: Chemical reaction of **Atto 680 NHS ester** with a primary amine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Atto 680 NHS ester** conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atto-tec.com [atto-tec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atto-tec.com [atto-tec.com]
- 5. atto-tec.com [atto-tec.com]
- To cite this document: BenchChem. [Atto 680 NHS Ester Conjugation: An Application Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057088#step-by-step-guide-for-atto-680-nhs-ester-conjugation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com